N-[(furan-2-yl)methyl]-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features both furan and pyrazole rings. These heterocyclic structures are known for their significant biological activities and are often utilized in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones .
The final step involves the coupling of the furan and pyrazole intermediates with ethanediamide under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings allow it to bind to active sites, inhibiting the activity of enzymes involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the pyrazole moiety.
1-methyl-1H-pyrazole-4-carboxamide: Contains the pyrazole ring but not the furan structure.
Uniqueness
N-[(furan-2-yl)methyl]-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is unique due to its combination of both furan and pyrazole rings, which allows it to exhibit a broader range of biological activities compared to its individual components .
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C19H20N4O3/c1-23-13-16(11-22-23)15-6-4-14(5-7-15)8-9-20-18(24)19(25)21-12-17-3-2-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
DGXTVUSFVYTOIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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